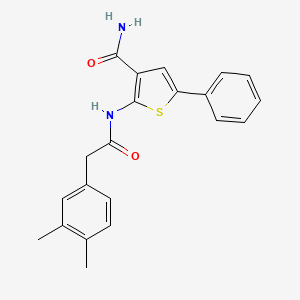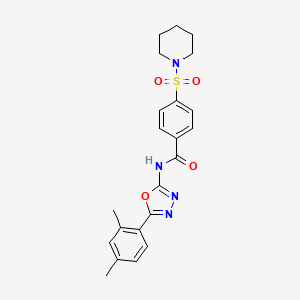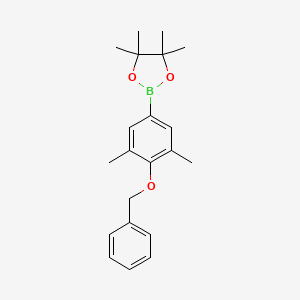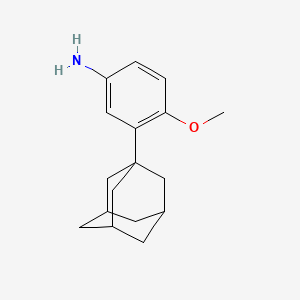
N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H20ClN5O2 and its molecular weight is 373.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cannabinoid Receptor Antagonists
Research on similar compounds has predominantly focused on their role as cannabinoid receptor antagonists. Compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have been extensively studied for their potent and selective antagonism towards the CB1 cannabinoid receptor. These studies involve understanding the molecular interactions of these antagonists with the CB1 receptor, utilizing methods such as AM1 molecular orbital method, conformational analysis, and the development of unified pharmacophore models (Shim et al., 2002). The detailed conformational and energetic studies of these compounds contribute significantly to the design and development of new therapeutic agents targeting cannabinoid receptors.
Structure-Activity Relationships
The structure-activity relationships (SAR) of pyrazole derivatives, including those similar to N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, have been explored to elucidate the structural requirements for potent and selective CB1 receptor antagonistic activity. These studies have identified key substituents and functional groups critical for the compounds' activity, providing insights into the design of more selective and potent ligands (Lan et al., 1999).
Molecular Docking and Synthesis
The synthesis of cannabinoid analogs sharing structural features with known antagonists has been reported, emphasizing the importance of specific substituents for antagonist activity. These synthetic efforts are coupled with molecular docking studies to predict and improve the interaction of these compounds with the CB1 receptor, guiding the development of compounds with potential therapeutic applications (Pinna et al., 2012).
Chemical Characterization and Theoretical Studies
Further research involves the detailed chemical characterization, including NMR spectroscopy and X-ray crystallography, of fentanyl and its analogs. These studies provide foundational knowledge on the structural and electronic properties of these compounds, facilitating the understanding of their interaction with biological targets and the development of novel analgesics (Jimeno et al., 2003).
Propriétés
IUPAC Name |
N'-(2-chlorophenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c19-14-3-1-2-4-15(14)23-18(26)17(25)22-11-13-5-9-24(10-6-13)16-12-20-7-8-21-16/h1-4,7-8,12-13H,5-6,9-11H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZDYGNRHWDNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523027.png)
![3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2523028.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime](/img/structure/B2523033.png)


![2-[5-(5-Methyl-1,2,3,4-tetraazol-2-yl)adamantanyl]acetyl chloride](/img/structure/B2523036.png)

![(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2523039.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2523044.png)
